molecular formula C14H13N5O3S B2917395 N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 877629-91-9

N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No. B2917395
CAS RN: 877629-91-9
M. Wt: 331.35
InChI Key: DSPLXPNPMWFKRX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrazole and pyrimidine rings . The pyrazolo[3,4-d]pyrimidine core is often found in bioactive compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached at specific positions . These groups include a 4-methoxyphenyl group and a sulfanyl-acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidine core and the additional functional groups . The exact reactions it can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[3,4-d]pyrimidine core and the additional functional groups . These could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

One significant area of application for this compound is in the development of new anticancer agents. In a study, various aryloxy groups were attached to the pyrimidine ring in the compound structure, leading to the synthesis of derivatives that exhibited anticancer activity against multiple cancer cell lines. These findings suggest potential therapeutic applications of the compound in cancer treatment (Al-Sanea et al., 2020).

Pharmacological Evaluation

Another study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including those related to the compound . This research highlighted the compound's potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such a broad spectrum of pharmacological activities underlines the compound's versatility in drug development (Faheem, 2018).

Antitumor Derivatives

Research into novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety has shown promising results. Some derivatives were found to be more effective than the reference drug, doxorubicin, highlighting the compound's potential as a scaffold for developing more potent antitumor drugs (Alqasoumi et al., 2009).

Coordination Complexes and Antioxidant Activity

The compound has also been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, demonstrating significant potential. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, which could be pivotal in designing new antioxidant agents (Chkirate et al., 2019).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-9-4-2-8(3-5-9)16-11(20)7-23-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLXPNPMWFKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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